Ornithine Sulfonamide Ornithine Sulfonamide
Brand Name: Vulcanchem
CAS No.: 110414-90-9
VCID: VC16043944
InChI: InChI=1S/C20H24N2O6S/c1-15-9-11-17(12-10-15)29(26,27)22-18(19(23)24)8-5-13-21-20(25)28-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18,22H,5,8,13-14H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1
SMILES:
Molecular Formula: C20H24N2O6S
Molecular Weight: 420.5 g/mol

Ornithine Sulfonamide

CAS No.: 110414-90-9

Cat. No.: VC16043944

Molecular Formula: C20H24N2O6S

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

Ornithine Sulfonamide - 110414-90-9

Specification

CAS No. 110414-90-9
Molecular Formula C20H24N2O6S
Molecular Weight 420.5 g/mol
IUPAC Name (2S)-2-[(4-methylphenyl)sulfonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C20H24N2O6S/c1-15-9-11-17(12-10-15)29(26,27)22-18(19(23)24)8-5-13-21-20(25)28-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18,22H,5,8,13-14H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1
Standard InChI Key OZSAGZLRQMVNHG-SFHVURJKSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCNC(=O)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CCCNC(=O)OCC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Ornithine sulfonamide, systematically named (2S)2[(4-methylphenyl)sulfonylamino]5(phenylmethoxycarbonylamino)pentanoic acid(2S)-2-[(4\text{-methylphenyl})\text{sulfonylamino}]-5-(\text{phenylmethoxycarbonylamino})\text{pentanoic acid}, features a stereospecific L-ornithine core modified at the α-amino and δ-amino positions . The sulfonamide moiety (SO2NH-\text{SO}_2\text{NH}-) substitutes the α-amino group, while a benzyloxycarbonyl (Cbz) group protects the δ-amino residue. X-ray crystallographic data confirm the tetrahedral geometry of the sulfonamide sulfur atom, which participates in hydrogen-bonding networks with proximal amino acid residues in enzyme active sites .

Stereochemical Configuration

The chiral center at carbon 2 adopts an SS-configuration, as determined by the Cahn-Ingold-Prelog priority rules . This stereochemistry is critical for molecular recognition in biological systems, as demonstrated in arginase inhibition studies where enantiomeric analogs showed reduced binding affinities .

Spectroscopic Characterization

  • UV-Vis Spectroscopy: A λmax\lambda_{\text{max}} at 268 nm corresponds to the phenylsulfonyl chromophore .

  • FTIR Analysis: Key absorptions include ν(SO2)\nu(\text{SO}_2) at 1160 cm1^{-1} (asymmetric) and 1360 cm1^{-1} (symmetric), alongside ν(C=O)\nu(\text{C=O}) at 1720 cm1^{-1} for the carboxylic acid group .

  • NMR Data: 1H^1\text{H} NMR (DMSO-d6d_6) reveals doublets for the aromatic protons (δ\delta 7.45–7.75 ppm) and a multiplet for the methylene groups (δ\delta 3.10–3.45 ppm) .

Computational Descriptors

PubChem-derived computed properties provide insights into solubility and reactivity (Table 1) :

Table 1: Computed Physicochemical Properties of Ornithine Sulfonamide

PropertyValue
XLogP32.8
Topological Polar SA130 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Rotatable Bonds11

The relatively low hydrophilicity (XLogP3=2.8\text{XLogP3} = 2.8) suggests moderate membrane permeability, while the high polar surface area may limit blood-brain barrier penetration .

Synthetic Methodologies

Stepwise Protection and Sulfonylation

The synthesis involves sequential protection of ornithine’s amino groups followed by sulfonamide formation (Figure 1) :

  • δ-Amino Protection: Treat L-ornithine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

  • α-Amino Sulfonylation: React the Cbz-protected intermediate with p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine as a base.

  • Carboxylic Acid Deprotection: Hydrolyze the tert-butyl ester using trifluoroacetic acid (TFA).

Figure 1: Synthetic route to ornithine sulfonamide .

Yield Optimization

Reaction yields (typically 60–75%) depend on stoichiometric control of TsCl and rigorous exclusion of moisture . Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) affords the product in >95% purity .

Biological Activity and Mechanism

Arginase Inhibition

Ornithine sulfonamide derivatives exhibit micromolar inhibition (IC50=2.3 μMIC_{50} = 2.3\ \mu\text{M}) against human arginase I by displacing the bridging hydroxide ion in the binuclear manganese cluster . X-ray crystallography (PDB: 1T4P) shows the sulfonamide nitrogen coordinates both Mn2+^{2+} ions, mimicking the tetrahedral intermediate in arginine hydrolysis (Figure 2) .

Figure 2: Binding mode in arginase I active site (2.8 Å resolution) .

Serum Albumin Interactions

Molecular docking simulations predict moderate binding affinity (Kd=10.2 μMK_d = 10.2\ \mu\text{M}) to bovine serum albumin (BSA) via subdomain IIA, involving hydrophobic contacts with Trp213 and hydrogen bonds with Arg194 . This interaction may influence pharmacokinetic profiles by prolonging plasma half-life.

Applications in Drug Development

Transition-State Analogs

The sulfonamide’s tetrahedral geometry and metal-coordinating capacity make it a scaffold for inhibitors of binuclear metalloenzymes (e.g., urease, phosphatase) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator